1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine chemical structure
An In-depth Technical Guide to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
This guide provides a comprehensive overview of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest to researchers in neurobiology and drug development due to its structural similarity to the parkinsonian-inducing neurotoxin MPTP. This document details its chemical structure, physicochemical properties, synthesis protocols, and its biological mechanism of action.
Chemical Structure and Identification
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a tertiary amine featuring a tetrahydropyridine ring substituted with a benzyl group on the nitrogen atom and a methyl group at the 4-position of the ring.
Chemical Structure Diagram:
Caption: Chemical structure of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine.
Physicochemical and Spectroscopic Data
Quantitative data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is summarized below.
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | PubChem[1] |
| CAS Number | 32018-56-7 | PubChem[1] |
| PubChem CID | 6421572 | PubChem[1] |
| Molecular Properties | ||
| Molecular Formula | C₁₃H₁₇N | PubChem[1] |
| Molar Mass | 187.28 g/mol | PubChem[1], ChemBK[2] |
| Exact Mass | 187.13610 Da | PubChem[1] |
| Physical Properties | ||
| Boiling Point | 270 °C | ChemBK[2] |
| Flash Point | 107 °C | ChemBK[2] |
| Density | 1.000 g/cm³ | ChemBK[2] |
| Spectroscopy | ||
| 13C NMR | Spectra available | PubChem[1] |
| GC-MS | Spectra available | PubChem[1] |
Biological Activity and Mechanism of Action
Relationship to the Neurotoxin MPTP
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that causes irreversible parkinsonian symptoms in humans and animals.[3][4] The toxicity of MPTP is not inherent to the molecule itself but arises from its metabolic conversion in the brain.[5][6]
Metabolic Activation Pathway
The mechanism of MPTP-induced neurotoxicity is a well-established pathway that serves as a model for studying Parkinson's disease.[7][8] The process begins when the lipophilic MPTP crosses the blood-brain barrier.[5][7] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[9][10] This conversion occurs via a dihydropyridinium intermediate (MPDP⁺).[3][7]
MPP⁺ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).[5][11] This selective uptake leads to a high concentration of MPP⁺ within these specific neurons. Once inside, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[9][12] This inhibition disrupts ATP production, increases the formation of reactive oxygen species (ROS), and ultimately leads to the death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][13]
A study on a closely related analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), found that it is also efficiently converted by MAO-B to its corresponding dihydropyridinium (BMDP⁺) and pyridinium (BMP⁺) ions.[14] However, BMTP was found to be non-neurotoxic in mice, suggesting that differences in pharmacokinetics or subsequent metabolic pathways prevent it from causing the neuronal damage seen with MPTP.[14]
Caption: Metabolic activation of MPTP analogs and subsequent neurotoxicity.
Experimental Protocols
Synthesis of rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine (Illustrative Protocol)[15]
This protocol illustrates a common strategy for forming the tetrahydropyridine ring from a piperidone.
Step 1: Formation of Tosylhydrazone (13)
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A solution of 1-benzyl-3-methylpiperidin-4-one (10) (1995 g, 9.81 mol) in ethanol (8 L) is prepared.
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p-Toluenesulfonyl hydrazide (1800 g, 9.67 mol) is added to the solution.
-
The resulting slurry is heated to 50 °C for 30 minutes.
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The solution is then slowly cooled to 0 °C over 2 hours to induce crystallization.
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The product is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield the tosylhydrazone.
Step 2: Shapiro Reaction and Bromination (12)
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The tosylhydrazone (13) (3268 g, 8.80 mol) is suspended in toluene (16 L).
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TMEDA (4.14 kg, 35.6 mol) is added to the mixture.
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The mixture is cooled to -40 °C.
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n-BuLi in heptane (24%, 9.54 kg, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C. This generates the vinyllithium intermediate.
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The reaction mixture is then quenched by adding it to a solution of 1,2-dibromoethane (4.13 kg, 22.0 mol) in toluene (7 L) at -40 °C.
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The final product is worked up through extraction and purification to yield rac-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine.
Caption: General workflow for the synthesis of a tetrahydropyridine via a Shapiro reaction.
Characterization Methods
Structural confirmation and purity analysis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine and related compounds typically involve a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling constants of the protons and carbons in the molecule.[16][17]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[1][16]
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Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. Chiral separation methods like SFC can be employed for enantiomeric resolution if applicable.[18]
Conclusion
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine serves as an important structural analog for studying the neurotoxic mechanisms of MPTP. While it shares the core tetrahydropyridine structure, its biological activity appears to differ significantly, making it a valuable tool for investigating the specific structural determinants of neurotoxicity. The synthesis of this and related compounds can be achieved through established organometallic reactions like the Shapiro reaction, starting from readily available piperidone precursors. A thorough understanding of its chemistry and biological interactions is crucial for researchers in the fields of neuropharmacology and medicinal chemistry.
References
- 1. 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | C13H17N | CID 6421572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. The MPTP Story - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MPTP toxicity [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. pubs.acs.org [pubs.acs.org]
